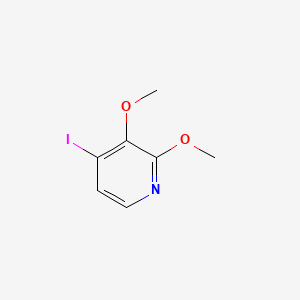

4-Iodo-2,3-dimethoxypyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-iodo-2,3-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-10-6-5(8)3-4-9-7(6)11-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOLADHVMMXSYGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679122 | |

| Record name | 4-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-64-3 | |

| Record name | 4-Iodo-2,3-dimethoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-2,3-dimethoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Iodo-2,3-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 4-Iodo-2,3-dimethoxypyridine, a valuable substituted pyridine intermediate in medicinal chemistry and materials science. The recommended synthetic route is a highly regioselective-directed ortho-metalation (DoM) followed by iodination, which offers significant advantages over classical electrophilic aromatic substitution methods.

Introduction

Substituted pyridines are fundamental heterocyclic motifs present in a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an iodine atom onto the pyridine ring, as in this compound, provides a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the construction of complex molecular architectures.

While direct electrophilic iodination of electron-rich heteroaromatics is a known transformation, achieving high regioselectivity on polysubstituted pyridines can be challenging, often leading to mixtures of isomers. A more controlled and selective approach is the use of directed ortho-metalation, where a directing group guides the deprotonation of a specific C-H bond by a strong base, followed by quenching the resulting organometallic intermediate with an electrophile. In the case of 2,3-dimethoxypyridine, the cooperative effect of the two methoxy groups directs lithiation specifically to the 4-position.

Synthetic Pathway

The synthesis of this compound is achieved through a two-step, one-pot procedure involving the directed lithiation of 2,3-dimethoxypyridine followed by quenching with molecular iodine.

Technical Guide: Physicochemical Properties of 4-Iodo-2,3-dimethoxypyridine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of 4-Iodo-2,3-dimethoxypyridine. Due to the limited availability of experimental data for this specific compound, this document also includes comparative data for structurally related analogs, namely 2,3-dimethoxypyridine and 4-Iodo-2-methoxypyridine, to provide a predictive context for its chemical behavior.

Core Physicochemical Data

While comprehensive experimental data for this compound is not extensively published, its chemical identity is confirmed with a registered CAS number.[1] The following table summarizes the available information for the target compound and provides a comparative analysis with its close structural analogs.

| Property | This compound | 2,3-dimethoxypyridine (Analog) | 4-Iodo-2-methoxypyridine (Analog) |

| Molecular Formula | C₇H₈INO₂ | C₇H₉NO₂ | C₆H₆INO |

| Molecular Weight | 265.05 g/mol | 139.15 g/mol [2] | 235.02 g/mol [3][4] |

| CAS Number | 1261365-64-3[1] | 52605-97-7[5][6] | 98197-72-9[3][4] |

| Appearance | Not specified | Clear colorless to pale yellow or pale brown liquid[6] | Liquid[3] |

| Boiling Point | Not specified | 98-100°C at 16 mmHg[5] | 106°C at 15 Torr[4] |

| Density | Not specified | 1.104 g/cm³[5] | 1.825 g/cm³ (Predicted)[4] |

| Refractive Index | Not specified | 1.5205[5] | 1.598 (Predicted)[4] |

| Flash Point | Not specified | Not specified | 104.034°C[4] |

Experimental Protocols

Proposed Synthesis of this compound

The synthesis can be envisioned as a two-step process involving the N-oxidation of 2,3-dimethoxypyridine followed by iodination at the 4-position and subsequent deoxygenation.

-

N-Oxidation of 2,3-dimethoxypyridine:

-

Dissolve 2,3-dimethoxypyridine in a suitable solvent such as acetic acid or dichloromethane.

-

Add an oxidizing agent, for example, hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 0-10 °C).

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction mixture by neutralizing the acid and extracting the product, 2,3-dimethoxypyridine N-oxide, with an organic solvent. Purify by recrystallization or column chromatography.

-

-

Iodination and Deoxygenation:

-

To the purified 2,3-dimethoxypyridine N-oxide, add a mixture of an iodine source (e.g., molecular iodine) and a reagent that facilitates both iodination and deoxygenation, such as a mixture of phosphorus oxychloride and iodine.

-

Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by TLC or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and carefully quench with a reducing agent solution (e.g., sodium thiosulfate) to remove excess iodine.

-

Neutralize the mixture and extract the crude product with an organic solvent.

-

The final product, this compound, can be purified by column chromatography on silica gel.

-

Caption: Proposed two-step synthesis of this compound.

Biological Activity and Signaling Pathways

Specific biological activities or involvement in signaling pathways for this compound have not been reported. However, the pyridine scaffold is a common motif in many biologically active compounds, including approved pharmaceuticals.[7][8] Substituted pyridines are known to exhibit a wide range of activities, such as anticancer, antimicrobial, and antiviral effects.[9] The introduction of an iodine atom can influence the molecule's lipophilicity and its ability to form halogen bonds, which can be critical for binding to biological targets.

Many pyridine-containing compounds exert their biological effects by acting as inhibitors of key enzymes, such as kinases. The general mechanism often involves the pyridine nitrogen acting as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket of the kinase.

Caption: General mechanism of kinase inhibition by a pyridine-based compound.

Further research is required to elucidate the specific physicochemical properties, develop robust synthetic protocols, and investigate the potential biological activities of this compound. The information provided herein for its structural analogs serves as a valuable starting point for such investigations.

References

- 1. cenmed.com [cenmed.com]

- 2. 2,3-Dimethoxypyridine | C7H9NO2 | CID 4657809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Iodo-2-Methoxypyridine | CymitQuimica [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 2,3-Dimethoxypyridine 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

Characterization of 4-Iodo-2,3-dimethoxypyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization data for 4-Iodo-2,3-dimethoxypyridine, with a focus on its Nuclear Magnetic Resonance (NMR) spectroscopic properties. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted NMR data to aid researchers in its identification and characterization. Additionally, a detailed experimental protocol for its synthesis is proposed based on established iodination methodologies for electron-rich heterocyclic compounds.

Predicted NMR Characterization Data

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.75 | d | 1H | H-6 |

| 6.95 | d | 1H | H-5 |

| 4.05 | s | 3H | OCH₃ (C-2) |

| 3.90 | s | 3H | OCH₃ (C-3) |

Predicted in CDCl₃ at 400 MHz. Coupling constants (J) are not predicted with high accuracy and are therefore omitted.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C-2 |

| 148.0 | C-6 |

| 145.0 | C-3 |

| 120.0 | C-5 |

| 95.0 | C-4 |

| 61.0 | OCH₃ (C-3) |

| 54.0 | OCH₃ (C-2) |

Predicted in CDCl₃ at 100 MHz.

Experimental Protocols

The synthesis of this compound can be approached through the electrophilic iodination of the precursor, 2,3-dimethoxypyridine. The electron-donating nature of the methoxy groups activates the pyridine ring towards electrophilic substitution, with the C-4 position being a likely site of reaction.

Proposed Synthesis of this compound

This protocol is based on general methods for the iodination of electron-rich aromatic and heteroaromatic compounds.

Materials:

-

2,3-dimethoxypyridine

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of 2,3-dimethoxypyridine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

-

Extract the mixture with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford this compound.

Characterization:

-

Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.

Visualizations

Diagram 1: Proposed Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Diagram 2: Compound Characterization Logic

A Comprehensive Technical Guide to the Solubility of 4-Iodo-2,3-dimethoxypyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of 4-Iodo-2,3-dimethoxypyridine

This compound is a heterocyclic organic compound whose solubility is a critical physicochemical property influencing its application in research and development. The principle of "like dissolves like" generally governs its solubility; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. The presence of the polar pyridine ring and methoxy groups, combined with the less polar iodo-substituent, suggests that this compound will exhibit a range of solubilities in different organic solvents.

Factors that influence the solubility of this compound include:

-

Solvent Polarity: The polarity of the solvent will significantly impact its ability to solvate the this compound molecule.

-

Temperature: Solubility of solids in liquids generally increases with temperature.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can influence its interaction with the nitrogen and oxygen atoms in the solute.

-

Crystal Lattice Energy: The energy of the crystal lattice of solid this compound must be overcome by the solvent-solute interactions for dissolution to occur.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been formally published. To facilitate research and provide a baseline for experimental work, the following table presents hypothetical solubility data based on the expected behavior of similar heterocyclic compounds. It is imperative that researchers experimentally determine the solubility for their specific applications.

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility at 25°C (g/L) | Notes |

| Non-Polar Solvents | ||||

| Hexane | C₆H₁₄ | 0.1 | < 1 | Expected to be poorly soluble due to the polarity of the pyridine ring. |

| Toluene | C₇H₈ | 2.4 | 1 - 10 | Moderate solubility expected due to aromatic character. |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | 10 - 50 | Expected to be a reasonable solvent. |

| Polar Aprotic Solvents | ||||

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | > 100 | High solubility is anticipated. |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | > 100 | Likely to be an excellent solvent. |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | 50 - 100 | Good solubility is expected. |

| Acetone | C₃H₆O | 5.1 | > 100 | High solubility is expected. |

| Acetonitrile (ACN) | C₂H₃N | 5.8 | 50 - 100 | Good solubility is expected. |

| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 200 | Expected to be an excellent solvent. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 200 | Expected to be an excellent solvent. |

| Polar Protic Solvents | ||||

| Methanol | CH₃OH | 5.1 | 50 - 100 | Good solubility is expected due to hydrogen bonding potential. |

| Ethanol | C₂H₅OH | 4.3 | 20 - 70 | Moderate to good solubility is expected. |

| Isopropanol | C₃H₈O | 3.9 | 10 - 40 | Moderate solubility is expected. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential. The following are detailed protocols for both qualitative and quantitative assessment.

This rapid method provides a preliminary screening of suitable solvents.

Procedure:

-

Add approximately 10 mg of finely powdered this compound to a small test tube.

-

Add the chosen organic solvent dropwise (up to 1 mL), shaking vigorously after each addition.

-

Observe for the formation of a homogeneous solution.

-

If the compound dissolves completely, it is considered soluble. If it remains as a suspension or a separate phase, it is deemed insoluble or sparingly soluble.

Este é um método amplamente utilizado e preciso para determinar a solubilidade de equilíbrio de um sólido em um líquido.[1][2][3]

Procedimento:

-

Adicione um excesso de 4-iodo-2,3-dimetoxipiridina a um frasco de vidro com tampa contendo um volume conhecido do solvente orgânico de interesse.

-

Sele o frasco e agite-o a uma temperatura constante (por exemplo, 25 °C) usando um agitador orbital ou magnético por um período prolongado (normalmente 24-48 horas) para garantir que o equilíbrio seja alcançado.

-

Após o período de equilíbrio, deixe a solução em repouso para permitir que o excesso de sólido não dissolvido assente.

-

Retire cuidadosamente uma alíquota da fase líquida sobrenadante transparente usando uma seringa equipada com um filtro de seringa (por exemplo, 0,45 µm) para remover quaisquer partículas sólidas.

-

Analise a concentração de 4-iodo-2,3-dimetoxipiridina na alíquota filtrada usando uma técnica analítica validada, como cromatografia líquida de alta eficiência (HPLC) com detecção de UV ou espectrometria de massa.

-

A solubilidade é então expressa como a concentração do soluto na solução saturada (por exemplo, em g/L ou mol/L).

A solubilidade cinética é uma medida da concentração de um composto no momento em que um precipitado induzido aparece pela primeira vez na solução e é frequentemente usada em triagem de alto rendimento.[2][4][5][6]

Procedimento:

-

Prepare uma solução de estoque concentrada de 4-iodo-2,3-dimetoxipiridina em um solvente no qual seja altamente solúvel (por exemplo, DMSO).

-

Adicione gradualmente a solução de estoque a um volume conhecido do solvente orgânico de interesse enquanto monitora a solução em busca de sinais de precipitação (turbidez).

-

A concentração na qual a precipitação é observada pela primeira vez é a solubilidade cinética. A detecção da turbidez pode ser feita visualmente ou usando um nefelômetro ou espectrofotômetro UV-Vis para maior precisão.

Visualização de Fluxos de Trabalho Experimentais

A seguir estão os diagramas que ilustram os fluxos de trabalho para os protocolos experimentais descritos.

Figura 1: Fluxo de trabalho para a avaliação qualitativa da solubilidade.

Figura 2: Fluxo de trabalho para a determinação quantitativa da solubilidade.

Conclusão

Embora os dados quantitativos de solubilidade para a 4-iodo-2,3-dimetoxipiridina não estejam atualmente disponíveis na literatura, esta guia fornece aos pesquisadores os protocolos experimentais necessários para determinar esta propriedade crítica. A compreensão da solubilidade da 4-iodo-2,3-dimetoxipiridina em vários solventes orgânicos é fundamental para o seu manuseio eficaz e para o sucesso de seu uso em síntese orgânica e desenvolvimento de fármacos. A determinação experimental desses dados é fortemente encorajada para garantir a reprodutibilidade e a otimização dos processos químicos.

References

An In-depth Technical Guide to 4-Iodo-2,3-dimethoxypyridine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodo-2,3-dimethoxypyridine is a halogenated pyridine derivative that has emerged as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the presence of the iodo and methoxy groups on the pyridine ring, make it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols for its synthesis, quantitative data on its physicochemical properties, and visualizations of key synthetic pathways are presented to aid researchers in its effective utilization.

Introduction

Substituted pyridines are a cornerstone of modern medicinal chemistry, with a significant number of approved drugs containing this heterocyclic scaffold. The introduction of specific substituents onto the pyridine ring allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Halogenated pyridines, in particular, serve as key intermediates in a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

This compound (CAS No. 1261365-64-3) is a trifunctionalized pyridine carrying an iodo group at the 4-position and two methoxy groups at the 2- and 3-positions. This substitution pattern offers a unique combination of reactive sites and modulating electronic effects, making it a valuable tool for synthetic chemists.

Discovery and History

While a seminal discovery paper for this compound is not readily apparent in a singular, landmark publication, its emergence is intrinsically linked to the broader development of methods for the selective functionalization of pyridine rings. The synthesis of polysubstituted pyridines has been a long-standing challenge in organic chemistry due to the inherent electronic properties of the heterocycle.

The development of directed ortho-metalation (DoM) and halogen-dance reactions in the latter half of the 20th century provided powerful tools for the regioselective introduction of substituents onto the pyridine nucleus. The synthesis of compounds like this compound can be seen as a logical progression of these methodologies, enabling the preparation of previously inaccessible substitution patterns. Its availability from commercial suppliers indicates its utility and establishment as a research chemical.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available from commercial suppliers, detailed experimental characterization in peer-reviewed literature is not extensively documented.

| Property | Value | Reference |

| CAS Number | 1261365-64-3 | [1] |

| Molecular Formula | C₇H₈INO₂ | [2] |

| Molecular Weight | 265.05 g/mol | [2] |

| Appearance | Not specified (likely a solid) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents |

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly published in a peer-reviewed journal, its synthesis can be logically deduced from established methods for the iodination of substituted pyridines. The most probable synthetic route involves the direct iodination of the precursor, 2,3-dimethoxypyridine.

Proposed Synthetic Pathway

The synthesis would likely proceed via an electrophilic iodination of 2,3-dimethoxypyridine. The methoxy groups at the 2- and 3-positions are electron-donating, which activates the pyridine ring towards electrophilic substitution. The 4-position is sterically accessible and electronically favored for substitution.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Analogous Synthesis)

The following protocol is based on a well-established procedure for the iodination of a similar substrate, 4-methoxypyridine, and is expected to be adaptable for the synthesis of this compound.[3]

Materials:

-

2,3-Dimethoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

2,2,6,6-Tetramethylpiperidine (TMP)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Lithiating Agent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL). Cool the solution to 0 °C in an ice bath.

-

Slowly add n-butyllithium (1.5 mmol, e.g., 1.6 M solution in hexanes) to the stirred solution. Maintain the temperature at 0 °C and stir for 15 minutes.

-

Lithiation of the Pyridine: To the freshly prepared lithium diisopropylamide (LDA) solution, slowly add a solution of 2,3-dimethoxypyridine (1.0 mmol) in anhydrous THF at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 2 hours.

-

Iodination: Cool the reaction mixture back to 0 °C and add a solution of iodine (1.5 mmol) in anhydrous THF (4 mL) dropwise.

-

Allow the reaction to stir overnight at room temperature.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (4 mL) until the color of iodine disappears.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Applications in Drug Discovery and Development

The utility of this compound in drug discovery stems from its ability to serve as a versatile scaffold for the synthesis of more complex molecules. The iodo substituent is particularly valuable as it can be readily transformed into a variety of other functional groups through well-established cross-coupling reactions.

Role as a Key Building Block

The primary application of this compound is as an intermediate in the synthesis of polysubstituted pyridines. These, in turn, can be key components of biologically active molecules. The pyridine core is a common feature in drugs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.

Participation in Cross-Coupling Reactions

The carbon-iodine bond in this compound is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents at the 4-position of the pyridine ring.

Caption: Common cross-coupling reactions of this compound.

These reactions enable the synthesis of libraries of compounds with diverse functionalities at the 4-position, which can then be screened for biological activity.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. While its early history is not encapsulated in a single discovery paper, its utility is evident from its commercial availability and the well-established synthetic methodologies for its preparation. The ability to selectively functionalize the 4-position of the pyridine ring through a variety of cross-coupling reactions makes it an important tool for the generation of novel molecular entities with potential therapeutic applications. Further research into the applications of this compound is likely to uncover new and innovative uses in the development of next-generation pharmaceuticals and functional materials.

References

Spectroscopic Data Analysis of 4-Iodo-2,3-dimethoxypyridine (CAS 1261365-64-3): A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | 4-Iodo-2,3-dimethoxypyridine |

| CAS Number | 1261365-64-3 |

| Molecular Formula | C₇H₈INO₂ |

| Molecular Weight | 265.05 g/mol |

Predicted Spectroscopic Data

The following sections outline the anticipated spectroscopic data for this compound based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methoxy groups.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 8.2 | Doublet | 1H | H-6 (proton on the pyridine ring) |

| ~ 6.8 - 7.0 | Doublet | 1H | H-5 (proton on the pyridine ring) |

| ~ 3.9 - 4.1 | Singlet | 3H | OCH₃ (at C-2 or C-3) |

| ~ 3.8 - 4.0 | Singlet | 3H | OCH₃ (at C-2 or C-3) |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C-2 (carbon attached to methoxy and adjacent to nitrogen) |

| ~ 150 - 155 | C-6 (carbon on the pyridine ring) |

| ~ 140 - 145 | C-3 (carbon attached to methoxy) |

| ~ 110 - 115 | C-5 (carbon on the pyridine ring) |

| ~ 90 - 95 | C-4 (carbon attached to iodine) |

| ~ 55 - 60 | OCH₃ carbons |

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 265. The isotopic pattern of this peak will be characteristic of a compound containing one iodine atom. Fragmentation patterns would likely involve the loss of methyl groups (CH₃), methoxy groups (OCH₃), and potentially the iodine atom.

| m/z | Interpretation |

| 265 | [M]⁺ (Molecular ion) |

| 250 | [M - CH₃]⁺ |

| 234 | [M - OCH₃]⁺ |

| 138 | [M - I]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| 3100 - 3000 | C-H stretching (aromatic) |

| 2950 - 2850 | C-H stretching (aliphatic - OCH₃) |

| 1600 - 1450 | C=C and C=N stretching (pyridine ring) |

| 1250 - 1000 | C-O stretching (methoxy groups) |

| ~ 850 - 750 | C-H bending (out-of-plane, aromatic) |

| Below 600 | C-I stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorption bands corresponding to π → π* transitions within the substituted pyridine ring. The exact wavelengths (λ_max) would need to be determined experimentally.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data described above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

2. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A mass spectrometer, such as one equipped with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Data Acquisition: Introduce the sample solution into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

3. Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Instrumentation: A UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Conclusion

While specific, experimentally-derived spectroscopic data for this compound (CAS 1261365-64-3) is not currently widespread, this guide provides a robust theoretical framework for its expected spectral characteristics. The generalized experimental protocols and the illustrative workflow offer a practical starting point for researchers initiating studies on this compound. As research on this molecule progresses, it is anticipated that detailed experimental data will become available, allowing for a more precise and quantitative analysis.

theoretical properties of substituted iodopyridines

An In-depth Technical Guide to the Theoretical Properties of Substituted Iodopyridines

Introduction

Substituted iodopyridines are a critical class of halogenated heterocyclic compounds that serve as versatile building blocks in synthetic and medicinal chemistry.[1][2] Their utility spans the synthesis of complex organic molecules, including pyridine alkaloids and active pharmaceutical ingredients.[2] The position of the iodine atom and the nature of other substituents on the pyridine ring profoundly influence the molecule's electronic structure, reactivity, and spectroscopic signatures. Understanding these properties is paramount for designing novel molecules in drug discovery and materials science.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for predicting and rationalizing the behavior of these molecules.[3][4] Theoretical studies offer deep insights into molecular geometry, electronic properties, and reactivity, guiding synthetic efforts and elucidating structure-activity relationships (SAR). This guide provides a comprehensive overview of the core , supported by computational data and methodologies.

Molecular Geometry and Electronic Structure

The geometric and electronic properties of substituted iodopyridines are intrinsically linked. Computational methods are routinely employed to predict these characteristics with high accuracy.

Computational Approach Workflow The typical workflow for a theoretical investigation involves geometry optimization followed by the calculation of various molecular properties. This process allows for an in-silico analysis before undertaking potentially complex and costly experimental work.

Caption: A typical workflow for computational analysis of molecular properties.

Electronic Properties The electronic nature of substituted iodopyridines is described by several key theoretical descriptors:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.[5]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is critical for predicting intermolecular interactions.[6][7]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability.[6][8][9]

The table below summarizes calculated electronic properties for representative pyridine derivatives.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| Pyridine | DFT/B3LYP/6-311G+(d,p) | -6.89 | -0.45 | 6.44 | 2.22 |

| 4-Iodopyridine | DFT/B3LYP/6-311G+(d,p) | -6.54 | -1.21 | 5.33 | 1.58 |

| 4-Aminopyridine | DFT/B3LYP/6-311G+(d,p) | -5.67 | -0.11 | 5.56 | 4.15 |

| 4-Nitropyridine | DFT/B3LYP/6-311G+(d,p) | -7.81 | -2.87 | 4.94 | 1.63 |

| (Note: These values are illustrative and derived from typical DFT calculations. Actual values may vary based on the specific study.) |

Reactivity and Substituent Effects

The reactivity of the iodopyridine ring is highly tunable through the introduction of substituents. Electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups increase the electron density of the ring, enhancing its nucleophilicity.[3][8] Conversely, electron-withdrawing groups (EWGs) decrease electron density, making the ring more susceptible to nucleophilic attack.

Influence of Substituents on Reactivity The electronic effect of a substituent directly impacts the frontier molecular orbitals. EDGs tend to raise the HOMO energy level, making the molecule a better electron donor, while EWGs lower the LUMO energy level, making it a better electron acceptor. This relationship is fundamental to predicting the molecule's role in chemical reactions.

Caption: Logical flow of substituent effects on molecular reactivity.

Theoretical scales of nucleophilicity and electrophilicity, often correlated with experimental data like Hammett substituent constants (σ), can be developed using DFT calculations.[3] This allows for the quantitative prediction of reaction rates and selectivity for a large variety of electrophile-nucleophile combinations.[3]

Spectroscopic Properties

Computational methods are invaluable for interpreting experimental spectra. DFT calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts with a high degree of accuracy, aiding in the structural characterization of newly synthesized compounds.[1][10]

Vibrational Spectroscopy (FT-IR) Theoretical frequency calculations can assign the vibrational modes of a molecule.[10] It is a known phenomenon that calculated vibrational wavenumbers are often systematically overestimated due to the harmonic approximation in the calculations and the neglect of anharmonic contributions present in real systems.[10] Therefore, scaling factors are often applied to the computed values for better agreement with experimental data.

NMR Spectroscopy Gauge-Independent Atomic Orbital (GIAO) is a common method used within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. These predictions are instrumental in assigning peaks in experimental spectra, especially for complex molecules.

The tables below summarize key experimental spectroscopic data for 2-Bromo-4-iodopyridine.

Table 1: ¹H NMR Spectroscopic Data (ppm) [1]

| Compound | H-3 | H-5 | H-6 | Solvent |

|---|

| 2-Bromo-4-iodopyridine | ~7.8 | ~7.5 | ~8.2 | CDCl₃ |

Table 2: ¹³C NMR Spectroscopic Data (ppm) [1]

| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | Solvent |

|---|

| 2-Bromo-4-iodopyridine | ~145 | ~132 | ~95 | ~128 | ~152 | CDCl₃ |

Table 3: Key IR and Mass Spectrometry Data [1]

| Compound | Key IR Stretches (cm⁻¹) | Molecular Formula | Molecular Weight | Key MS Fragments (m/z) |

|---|

| 2-Bromo-4-iodopyridine | Aromatic C-H (~3050), C=C & C=N Ring (~1550, 1450), C-Br (~670) | C₅H₃BrIN | 283.89 | 283 (M+), 204 (M-Br), 156 (M-I) |

Methodologies

The reliability of theoretical predictions is contingent upon the chosen methodologies. Similarly, experimental data requires well-defined protocols for reproducibility.

Computational Protocols

-

Density Functional Theory (DFT): This is the most widely used quantum chemical method for studying substituted pyridines.[3][4][9]

-

Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that provides a good balance between accuracy and computational cost for organic molecules.[3][11] Other functionals like PBEPBE are also utilized.[10]

-

Basis Sets: Pople-style basis sets, such as 6-311G+(d,p) or 6-311++G(d,p), are commonly employed.[3][10] These sets provide a flexible description of the electron distribution, which is essential for accurate property calculations. For systems with heavy atoms like iodine, effective core potentials (ECPs) such as LANL2DZ may be used.[12]

Experimental Protocols

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: The KBr pellet technique is standard. A small amount of the solid sample is mixed and ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[1][10]

-

Data Acquisition: The pellet is placed in the spectrometer, and the spectrum is typically acquired in the 4000-400 cm⁻¹ range.[1][10]

-

Analysis: Characteristic absorption bands corresponding to functional groups are identified.[1]

-

Caption: Standard experimental workflow for FT-IR analysis using the KBr pellet method.

-

Mass Spectrometry (MS):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer.

-

Ionization: Electron Ionization (EI) is a common technique used to generate charged molecular ions and fragment ions.[1]

-

Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.[1]

-

Conclusion

The are fundamental to their application in modern chemistry. Computational studies, primarily using DFT, provide indispensable tools for predicting molecular structure, electronic properties, and reactivity. These theoretical insights, when combined with experimental spectroscopic data, enable a comprehensive understanding of these important molecules. This synergy accelerates the rational design of novel iodopyridine derivatives with tailored properties for advanced applications in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. chempanda.com [chempanda.com]

- 3. ias.ac.in [ias.ac.in]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: Stability and Storage of 4-Iodo-2,3-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Iodo-2,3-dimethoxypyridine (CAS No. 1261365-64-3). Due to the limited availability of specific stability data for this compound, this guide consolidates information from related iodo-aromatic and dimethoxypyridine compounds to provide best-practice recommendations. It outlines potential degradation pathways and details experimental protocols for conducting forced degradation studies to assess the intrinsic stability of the molecule. This document is intended to be a valuable resource for researchers and professionals in drug development and chemical synthesis to ensure the integrity and proper handling of this compound.

Chemical and Physical Properties

While specific, experimentally determined data for this compound is not extensively published, the properties of the closely related compound 6-Iodo-2,3-dimethoxypyridine suggest that it is a solid at room temperature. The presence of the iodo- and dimethoxy- functional groups on the pyridine ring will influence its polarity, solubility, and reactivity.

General Stability Profile

The stability of this compound is influenced by several factors, primarily light, temperature, and the presence of moisture or oxidative agents. As with many iodinated aromatic compounds, the carbon-iodine bond can be susceptible to cleavage, particularly upon exposure to light. The methoxy groups may also be subject to hydrolysis under certain conditions.

Key Stability Considerations:

-

Light Sensitivity: Aromatic iodides are often sensitive to light, which can induce photodegradation. It is crucial to protect this compound from light to prevent the formation of impurities.

-

Thermal Stability: While specific data is unavailable, elevated temperatures can promote the degradation of pyridine derivatives. Thermal stress may lead to the loss of functional groups or decomposition of the pyridine ring.

-

Hydrolytic Stability: The methoxy groups on the pyridine ring could be susceptible to hydrolysis, particularly under acidic or basic conditions, to form the corresponding hydroxypyridine derivatives.

-

Oxidative Stability: The pyridine ring and its substituents may be susceptible to oxidation, especially in the presence of oxidizing agents.

Recommended Storage and Handling Conditions

Proper storage is critical to maintain the purity and stability of this compound. The following conditions are recommended based on the properties of analogous compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to 8°C (Refrigerated) | To minimize thermal degradation and slow down potential decomposition reactions. |

| Light | Protect from light | To prevent photodegradation, which is common for iodo-aromatic compounds. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, amber glass vials or containers wrapped in aluminum foil | To provide a physical barrier against light and moisture. |

| Moisture | Store in a dry environment, consider using a desiccator | To prevent hydrolysis of the methoxy groups. |

Handling Precautions:

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Minimize exposure to light during weighing and transfer by working in a subdued light environment or using amber-colored labware.

-

For preparing solutions, use degassed solvents to minimize oxidative degradation.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is essential for developing stability-indicating analytical methods and for interpreting stability data. Based on the chemical structure, the following degradation pathways are plausible:

Commercial Availability and Technical Profile of 4-Iodo-2,3-dimethoxypyridine: A Guide for Researchers

For Immediate Release:

Shanghai, China – December 26, 2025 – 4-Iodo-2,3-dimethoxypyridine, a halogenated pyridine derivative, is a commercially available building block with significant potential for researchers, scientists, and drug development professionals. Its strategic functionalization makes it a valuable intermediate in the synthesis of complex molecules for various therapeutic areas. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and potential applications, with a focus on its role in medicinal chemistry.

Commercial Availability

This compound, identified by CAS number 1261365-64-3, is available from several chemical suppliers. Researchers can procure this compound from vendors such as Cenmed, Sigma-Aldrich, and CHEMLYTE SOLUTIONS CO.,LTD.[1][2][3] It is typically offered in quantities ranging from grams to kilograms, catering to both academic research and industrial-scale synthesis needs.

Physicochemical Properties

While detailed experimental data for this compound is not extensively published, its basic properties can be summarized from supplier information. Further characterization by end-users is recommended to confirm these parameters for specific applications.

| Property | Value | Reference |

| CAS Number | 1261365-64-3 | [1] |

| Molecular Formula | C₇H₈INO₂ | [1][2] |

| Molecular Weight | 265.05 g/mol | [1] |

| Physical State | Solid (based on related compounds) | |

| Purity | Typically ≥98% (supplier dependent) | [1] |

Note: Physical properties such as melting point, boiling point, and solubility are not consistently reported and should be determined experimentally.

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in readily available literature. However, general methods for the iodination of electron-rich pyridine rings and the synthesis of substituted pyridine derivatives can provide a foundation for its preparation.

General Iodination of Dimethoxypyridines

One potential synthetic route involves the direct iodination of a 2,3-dimethoxypyridine precursor. Electrophilic iodination of electron-rich heteroaromatics is a common strategy.[4] A general procedure for such a transformation is outlined below. This protocol is illustrative and would require optimization for the specific substrate.

Materials:

-

2,3-dimethoxypyridine

-

Iodine (I₂)

-

Silver salt (e.g., Silver Acetate, Silver Tosylate)[4]

-

Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)[4]

-

Base (optional, e.g., Li₂CO₃ for acid-sensitive substrates)[4]

Procedure:

-

Dissolve 2,3-dimethoxypyridine in an appropriate anhydrous solvent under an inert atmosphere.

-

Add the silver salt to the solution, followed by the portion-wise addition of iodine.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove insoluble silver salts.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining iodine.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[5][6] Substituted pyridines are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors.[7][8]

While specific biological targets for this compound are not yet defined in the public domain, its structure suggests its utility as a key intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The iodo-substituent provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of diverse chemical moieties to build a library of potential drug candidates.

The dimethoxy-substitution pattern on the pyridine ring can influence the molecule's electronic properties and its ability to form hydrogen bonds, which are crucial for binding to biological targets. The development of pyridopyrimidine derivatives as kinase inhibitors, for example, highlights the importance of the substituted pyridine core in targeting the ATP-binding pocket of kinases.[9][10]

Conclusion

This compound is a readily accessible chemical intermediate with significant potential for the synthesis of novel compounds in the field of drug discovery. Its strategic functionalization allows for diverse chemical modifications, making it a valuable tool for medicinal chemists. While further research is needed to fully elucidate its specific biological activities and applications, its role as a versatile building block is clear. Researchers are encouraged to explore its utility in the development of new therapeutic agents.

References

- 1. cenmed.com [cenmed.com]

- 2. echemi.com [echemi.com]

- 3. This compound AldrichCPR 1261365-64-3 [sigmaaldrich.com]

- 4. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Redirecting [login.microsoftonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure of 4-Iodo-2,3-dimethoxypyridine

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the molecular structure, predicted spectroscopic properties, and generalized synthetic approaches for 4-Iodo-2,3-dimethoxypyridine. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this guide leverages established principles of organic chemistry, spectroscopic theory, and computational predictions to offer a robust profile of the molecule.

Molecular Structure and Properties

This compound is a polysubstituted pyridine derivative. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is functionalized with an iodine atom at the 4-position and two methoxy groups at the 2- and 3-positions, respectively.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₇H₈INO₂ |

| Molecular Weight | 265.05 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

| LogP (Predicted) | ~2.5 |

| pKa (Predicted) | ~3.5 (for the pyridinium ion) |

Diagram 1: Logical Relationship of Substituent Effects

This diagram illustrates the electronic influence of the substituents on the pyridine ring, which is crucial for understanding its reactivity and spectroscopic properties. The methoxy groups are electron-donating through resonance, while the iodine atom is weakly electron-withdrawing through induction but can also be a weak resonance donor. The nitrogen atom is inherently electron-withdrawing.

Caption: Electronic effects of substituents on the pyridine core.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on computational models and analysis of similar structures.

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 | d | 1H | H-6 |

| ~7.0 | d | 1H | H-5 |

| ~4.0 | s | 3H | OCH₃ (at C2 or C3) |

| ~3.9 | s | 3H | OCH₃ (at C3 or C2) |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-2 |

| ~155 | C-3 |

| ~150 | C-6 |

| ~115 | C-5 |

| ~95 | C-4 |

| ~55 | OCH₃ |

| ~54 | OCH₃ |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (methyl) |

| ~1600-1450 | C=C and C=N stretching (aromatic ring) |

| ~1250-1000 | C-O stretch (methoxy) |

| ~850-750 | C-H out-of-plane bending |

| ~600-500 | C-I stretch |

Table 5: Predicted Mass Spectrometry Fragmentation

| m/z | Fragment |

| 265 | [M]⁺ (Molecular ion) |

| 250 | [M - CH₃]⁺ |

| 222 | [M - CH₃ - CO]⁺ |

| 138 | [M - I]⁺ |

| 123 | [M - I - CH₃]⁺ |

Experimental Protocols: A Generalized Synthetic Approach

Diagram 2: Generalized Synthetic Workflow

This diagram outlines a potential multi-step synthesis beginning from a suitable pyridine precursor.

Caption: A potential synthetic route to the target molecule.

Detailed Methodologies:

Step 1: Methoxylation of 2,3-Dihydroxypyridine

-

Reaction Setup: To a solution of 2,3-dihydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) is added a strong base such as sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).

-

Reagent Addition: After stirring for 30 minutes, an alkylating agent such as methyl iodide (CH₃I, 2.5 eq) is added dropwise.

-

Reaction Conditions: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

Work-up: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product, 2,3-dimethoxypyridine, is purified by column chromatography on silica gel.

Step 2: Iodination of 2,3-Dimethoxypyridine

-

Reagents: A common method for the iodination of electron-rich pyridines is electrophilic aromatic substitution. Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of a silver salt (e.g., AgNO₃) can be employed.

-

Reaction Setup: To a solution of 2,3-dimethoxypyridine (1.0 eq) in a solvent like acetonitrile or dichloromethane, N-iodosuccinimide (1.1 eq) is added.

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by TLC.

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash. The organic layer is then dried and concentrated.

-

Final Purification: The final product, this compound, is purified by recrystallization or column chromatography to yield the pure compound.

Potential Applications in Research and Drug Development

Substituted pyridines are a cornerstone in medicinal chemistry and are found in numerous pharmaceuticals. The unique substitution pattern of this compound makes it an interesting scaffold for further functionalization. The iodo-substituent can serve as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. This makes it a valuable building block for the synthesis of complex molecules with potential biological activity.

Diagram 3: Utility in Synthetic Chemistry

This diagram illustrates the potential of this compound as a versatile intermediate in the synthesis of more complex molecules.

Caption: Potential cross-coupling reactions.

This guide provides a foundational understanding of this compound based on predictive methods and established chemical principles. Experimental validation of the presented data is recommended for any practical application.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4-Iodo-2,3-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in the pharmaceutical industry for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The 4-aryl-2,3-dimethoxypyridine scaffold is a key structural motif in various biologically active compounds. This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-iodo-2,3-dimethoxypyridine with various arylboronic acids. The protocols and conditions described herein are based on established methodologies for structurally similar 4-iodopyridine derivatives and aim to provide a robust starting point for reaction optimization.

Reaction Principle

The Suzuki coupling reaction involves the palladium-catalyzed reaction of an organoboron reagent with an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Comparative Reaction Conditions for Suzuki Coupling of 4-Iodopyridine Derivatives

The following table summarizes various conditions reported for the Suzuki coupling of 4-iodopyridine derivatives with arylboronic acids, which can serve as a guide for the reaction of this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(dppf)Cl₂·CH₂Cl₂ (5) | - | K₂CO₃ (2.0) | Toluene/H₂O (3:1) | 80 | 1 | Good | [1] |

| Pd₂(dba)₃ (0.015) | XPhos (0.031) | K₃PO₄ (1.539) | Dioxane/H₂O | 120 (Microwave) | 0.33 | 53 | [2] |

| Pd(PPh₃)₄ (0.152) | - | K₃PO₄ (3.32) | DMF | 85 | 5 | - | [2] |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.972) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | Good | [3] |

| Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (1.5) | 1,4-Dioxane/H₂O | 100 (Microwave) | 0.25 | Good to Excellent | [4] |

| PdCl₂ | NBu₄Br (3-5) | Na₂CO₃ | - | 25 | - | High Selectivity | [5] |

Detailed Experimental Protocols

The following are representative experimental protocols that can be adapted for the Suzuki coupling of this compound.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is adapted from conditions reported for the coupling of 4-iodopyridine.[1]

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

Toluene

-

Deionized water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add toluene and deionized water (3:1 v/v) to the reaction mixture under the inert atmosphere.

-

Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the mixture.

-

Heat the reaction mixture to 80 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-2,3-dimethoxypyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is based on conditions developed for rapid Suzuki couplings.[4]

Materials:

-

This compound

-

Arylboronic acid (1.0 equivalents)

-

Pd(PPh₃)₄ (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 equivalents)

-

1,4-Dioxane

-

Deionized water

-

Inert gas (Argon)

Procedure:

-

In a microwave vial, dissolve this compound in a mixture of 1,4-dioxane and water (4:2 mL per 0.5 mmol of substrate).

-

Displace the air in the vial with argon.

-

Add potassium carbonate, the arylboronic acid, and Pd(PPh₃)₄ to the vial.

-

Seal the vial and stir the reaction mixture in a microwave reactor at 100 °C for 15 minutes.

-

After completion, cool the reaction mixture.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the residue by flash chromatography.

Logical Workflow for Suzuki Coupling Reaction

Caption: General workflow for the Suzuki coupling reaction.

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura coupling.

References

- 1. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]

- 2. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Coupling of 4-Iodo-2,3-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-iodo-2,3-dimethoxypyridine in Sonogashira cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel compounds with potential therapeutic applications, particularly in the development of kinase inhibitors.

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2][3] this compound is an electron-rich heteroaryl iodide, making it a suitable substrate for Sonogashira coupling, enabling the introduction of diverse alkynyl functionalities to the pyridine core. The resulting 4-alkynyl-2,3-dimethoxypyridine derivatives are valuable scaffolds in drug discovery. Pyridine and its derivatives are integral components of many therapeutic agents and are known to interact with various biological targets.[4]

Reaction Principle and Mechanism

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.[1]

-

Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the this compound.

-

Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

-

Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-2,3-dimethoxypyridine product and regenerate the Pd(0) catalyst.

A copper-free variant of the Sonogashira reaction also exists to prevent the formation of alkyne homocoupling byproducts (Glaser coupling).[1]

Key Applications in Drug Discovery

Substituted pyridine moieties are prevalent in a wide range of pharmaceuticals. The 4-alkynyl-2,3-dimethoxypyridine scaffold, accessible through the Sonogashira reaction, is of particular interest for the development of kinase inhibitors. Kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer.

Derivatives of 2,3-dimethoxypyridine have been explored as inhibitors of the PI3K/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival.[4][5] The introduction of various alkynyl groups at the 4-position can be used to probe the ATP-binding pocket of these kinases, allowing for the optimization of potency and selectivity through structure-activity relationship (SAR) studies.[4]

Illustrative Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that is often hyperactivated in cancer.

Caption: PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition.

Experimental Protocols

The following are general protocols for the Sonogashira coupling of this compound with terminal alkynes. These protocols are based on established procedures for structurally similar iodopyridines and should be optimized for specific substrates and scales.[3]

General Considerations:

-

All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize the homocoupling of the terminal alkyne.[3]

-

The use of anhydrous solvents and reagents is highly recommended for optimal results.[3]

-

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Palladium and Copper Co-Catalyzed Sonogashira Coupling

This protocol is suitable for a wide range of terminal alkynes.

Materials and Reagents:

-

This compound

-

Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Copper(I) Iodide (CuI)

-

Amine Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Saturated Aqueous Ammonium Chloride

-

Brine

-

Organic Solvent for Extraction (e.g., Ethyl Acetate or Dichloromethane)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (0.02-0.05 equiv.), and CuI (0.05-0.10 equiv.).

-

Add the anhydrous solvent and the amine base (2.0-3.0 equiv.).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Stir the reaction at room temperature or heat to 40-80 °C. Monitor the reaction progress.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the organic layer with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the homocoupling of the alkyne is a significant side reaction.

Materials and Reagents:

-

This compound

-

Terminal Alkyne

-

Palladium Catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃ or a more electron-rich ligand)

-

Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like Et₃N)

-

Anhydrous Solvent (e.g., DMF, Dioxane, or Toluene)

Procedure:

-

To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), palladium catalyst (0.02-0.05 equiv.), and the phosphine ligand (if not using a pre-formed complex).

-

Add the anhydrous solvent and the base (2.0-3.0 equiv.).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

-

Heat the reaction to 60-100 °C and monitor its progress.

-

Follow steps 6-10 from Protocol 1 for workup and purification.

Experimental Workflow

Caption: General Experimental Workflow for Sonogashira Coupling.

Quantitative Data Summary

| Aryl Iodide | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 12 | 95 |

| 3-Iodopyridine | Phenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | DMF | 80 | 6 | 88 |

| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O | - | THF/DMA | 80 | Flow | 76[6] |

| 4-Iodobenzaldehyde | 3-Ethynylpyridine | Pd catalyst | Cu₂O | - | THF/DMA | 80 | Flow | 45[6] |

| Iodobenzene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (1) | CuI (2) | Et₃N | Toluene | 50 | 4 | 92 |

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | - Inactive catalyst- Oxygen present in the reaction- Impure reagents or solvents- Insufficient temperature | - Use fresh catalyst and ligands- Thoroughly degas the solvent and reaction mixture- Use anhydrous solvents and high-purity reagents- Gradually increase the reaction temperature |

| Formation of Homocoupled Alkyne (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Ensure a strict inert atmosphere- Use freshly distilled and degassed solvents- Consider a copper-free protocol |

| Incomplete Reaction | - Insufficient reaction time or temperature- Stoichiometry of reagents | - Increase reaction time or temperature- Use a slight excess (1.1-1.2 equiv.) of the terminal alkyne |

By carefully controlling the reaction parameters and considering the electronic nature of the coupling partners, the Sonogashira reaction of this compound can be a highly efficient method for the synthesis of a diverse range of 4-alkynyl-2,3-dimethoxypyridine derivatives for applications in drug discovery and materials science.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Application Notes and Protocols: Synthesis of Novel Pyridine Derivatives from 4-Iodo-2,3-dimethoxypyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a library of novel 4-aryl-2,3-dimethoxypyridine derivatives starting from 4-Iodo-2,3-dimethoxypyridine. The described methodology utilizes the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3][4] Additionally, potential applications and a hypothetical signaling pathway are presented to illustrate the relevance of these novel compounds in drug discovery and development.

Introduction

Pyridine and its derivatives are fundamental heterocyclic scaffolds found in numerous FDA-approved drugs and biologically active compounds. Their unique electronic properties and ability to participate in hydrogen bonding make them privileged structures in medicinal chemistry. The starting material, this compound, represents a versatile building block for the synthesis of novel pyridine derivatives. The presence of the iodo group at the 4-position allows for facile functionalization through various cross-coupling reactions, enabling the introduction of a wide range of substituents and the generation of diverse chemical libraries for biological screening.

Synthesis of 4-Aryl-2,3-dimethoxypyridine Derivatives via Suzuki-Miyaura Coupling